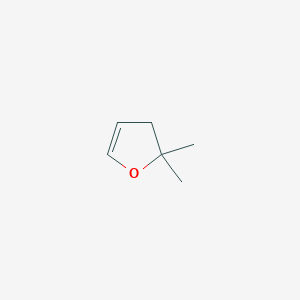

2,2-Dimethyl-2,3-dihydrofuran

Description

Structure

3D Structure

Properties

CAS No. |

3750-41-2 |

|---|---|

Molecular Formula |

C6H10O |

Molecular Weight |

98.14 g/mol |

IUPAC Name |

2,2-dimethyl-3H-furan |

InChI |

InChI=1S/C6H10O/c1-6(2)4-3-5-7-6/h3,5H,4H2,1-2H3 |

InChI Key |

PHFSBQBIZUORSR-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC=CO1)C |

Origin of Product |

United States |

Synthetic Methodologies for 2,2 Dimethyl 2,3 Dihydrofuran and Functionalized Derivatives

Foundational and Retrosynthetic Approaches to 2,3-Dihydrofurans

The fundamental approaches to constructing the 2,3-dihydrofuran (B140613) ring often involve the formation of a key carbon-oxygen bond to close the heterocyclic ring. These methods have been established for many years and continue to be valuable tools in organic synthesis.

Cyclization Strategies for 2,3-Dihydrofuran Ring Formation

A primary and straightforward route to 2,3-dihydrofuran derivatives involves the cyclization of suitably functionalized precursors. Oxidative cyclization reactions provide a simple and effective strategy for constructing 2-hydroxy-2,3-dihydrofuran compounds from readily available starting materials under mild conditions. For instance, the reaction of 1,3-dicarbonyl compounds with methyl cinnamate, mediated by ceric ammonium (B1175870) nitrate (B79036) (CAN), leads to the formation of 2,3-dihydrofuran derivatives in moderate to good yields through a free radical cyclization mechanism. nih.gov

Another powerful approach is the tandem Knoevenagel-Michael cyclization. This method has been successfully employed to synthesize novel 2,3-dihydrofuran derivatives in good yields by reacting α-tosyloxy ketones with 5,5-dimethyl-1,3-cyclohexanedione and various aldehydes in the presence of phthalazine (B143731) in acetonitrile. rsc.org Furthermore, the cycloisomerization of alkynyl alcohols to endocyclic enol ethers represents a direct method for synthesizing the 2,3-dihydrofuran core. nih.gov

Reductive Pathways from Furan (B31954) Derivatives

The reduction of furan compounds offers a direct entry to dihydrofurans. The selective hydrogenation of furans to mixtures containing 2,3-dihydrofurans can be achieved using a ruthenium catalyst in the presence of an organic nitrogen compound, such as dimethylformamide, which acts as a reaction modifier. google.com This process allows for the partial hydrogenation of the furan ring, yielding the desired dihydrofuran derivative alongside the fully saturated tetrahydrofuran (B95107). google.com

Theoretical studies using density functional theory (DFT) on the hydrogenation of furan on a Pd(111) surface have shown that dihydrofuran (DHF) is a stable intermediate in the reaction pathway to tetrahydrofuran (THF). rsc.orgrsc.org The reaction proceeds through the sequential hydrogenation of the carbon atoms of the furan ring. rsc.orgrsc.org This understanding supports the feasibility of isolating dihydrofurans under controlled conditions.

Another reductive strategy involves the isomerization of the more readily available 2,5-dihydrofurans to the thermodynamically more stable 2,3-dihydrofurans. This isomerization can be catalyzed by supported palladium or platinum catalysts. The selectivity of this process can be significantly enhanced by the addition of co-fed carbon monoxide, which suppresses the formation of furan and tetrahydrofuran byproducts. researchgate.net A patented process also describes this isomerization in the presence of specific aldehydes or epoxides. rsc.org

Feist–Benary Synthesis and Related Condensation Reactions

The Feist–Benary synthesis is a classic organic reaction that produces substituted furans from the reaction of α-halogen ketones and β-dicarbonyl compounds, typically catalyzed by amines like ammonia (B1221849) or pyridine (B92270). wikipedia.org The mechanism involves an initial Knoevenagel-type condensation followed by an intramolecular nucleophilic substitution. wikipedia.org Importantly, 2,3-dihydrofurans are key intermediates in this synthesis. wikipedia.org

Under specific "interrupted" Feist-Benary (IFB) reaction conditions, it is possible to isolate the dihydrofuran intermediate. For example, reacting β-dicarbonyl compounds with α-haloketones in water can lead to the efficient synthesis of highly functionalized dihydrofurans. iau.ir A modification of this reaction involves the use of α-tosyloxyacetophenones as electrophiles, which can proceed with high yields. researchgate.net An enantioselective version of the interrupted Feist-Benary reaction has also been developed using a chiral auxiliary based on the cinchona alkaloid quinine. wikipedia.org This highlights the versatility of this condensation reaction in accessing not only furans but also their valuable dihydrofuran precursors.

Transition Metal-Catalyzed Syntheses of 2,2-Dimethyl-2,3-dihydrofuran and Analogues

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and the construction of dihydrofurans is no exception. Palladium-catalyzed reactions, in particular, have emerged as powerful tools for creating stereochemically rich and highly substituted dihydrofuran systems.

Palladium-Catalyzed Transformations

Palladium catalysts are highly effective in a variety of transformations leading to dihydrofurans. One notable example is the regioselective Heck reaction of 2,3-dihydrofuran with diaryliodonium salts or aryl iodides, which can afford 2-aryl-2,5-dihydrofurans or 2-aryl-2,3-dihydrofurans, respectively, in good yields. rsc.org

A significant advancement in the synthesis of chiral dihydrofurans is the development of the palladium-catalyzed asymmetric intermolecular Heck reaction. This reaction allows for the creation of valuable 2,3- and 2,5-dihydrofurans with a fully substituted C2 stereocenter with high levels of regio- and enantiocontrol. nih.gov The use of different chiral ligands can direct the reaction to yield either the 2,3- or 2,5-dihydrofuran (B41785) product. nih.gov

Specifically, 2,2-dialkyl-2,3-dihydrofurans have been successfully employed as substrates in the intermolecular asymmetric Heck reaction. The phenylation and cyclohexenylation of this compound have been shown to proceed in high yields with enantiomeric excesses (ee's) up to 91% and 89%, respectively. researchgate.net Even more impressively, the 2,2-diethyl analogue reacts in excellent yields with ee's up to 99% for phenylation and 87% for cyclohexenylation. researchgate.netthieme-connect.com These reactions highlight the robustness of the palladium-catalyzed Heck reaction for constructing sterically congested and optically active dihydrofuran derivatives. However, steric limitations exist, as 2,2-diisopropyl-2,3-dihydrofuran was found to be unreactive under similar conditions. researchgate.netthieme-connect.com

The success of the asymmetric intermolecular Heck reaction is highly dependent on the choice of ligand and reaction conditions. Chiral (P,N) ligands have been found to be effective for coupling electron-rich aryl triflates, leading to 2,5-dihydrofurans, while commercial chiral (P,P) ligands are suitable for electron-deficient aryl triflates, yielding 2,2-disubstituted 2,3-dihydrofurans with excellent stereocontrol. nih.gov

Table 1: Asymmetric Intermolecular Heck Reaction of 2,2-Dialkyl-2,3-dihydrofurans

| Substrate | Coupling Partner | Catalyst System (Ligand) | Product | Yield (%) | ee (%) | Reference |

| This compound | Phenyl triflate | Pd(OAc)₂ / (S)-tBu-HETPHOX | 2,2-Dimethyl-5-phenyl-2,5-dihydrofuran | High | 91 | researchgate.net |

| This compound | Cyclohexenyl triflate | Pd(OAc)₂ / (S)-tBu-HETPHOX | 2,2-Dimethyl-5-cyclohexenyl-2,5-dihydrofuran | High | 89 | researchgate.net |

| 2,2-Diethyl-2,3-dihydrofuran | Phenyl triflate | Pd(OAc)₂ / (S)-tBu-HETPHOX | 2,2-Diethyl-5-phenyl-2,5-dihydrofuran | Excellent | 99 | researchgate.netthieme-connect.com |

| 2,2-Diethyl-2,3-dihydrofuran | Cyclohexenyl triflate | Pd(OAc)₂ / (S)-tBu-HETPHOX | 2,2-Diethyl-5-cyclohexenyl-2,5-dihydrofuran | Excellent | 87 | researchgate.netthieme-connect.com |

Dimeric Coupling-Cyclization Reactions of Allenols

Transition-metal-catalyzed dimeric coupling-cyclization reactions of 2,3-allenols provide an efficient route to 4-(1',3'-dien-2'-yl)-2,5-dihydrofuran derivatives. nih.govidexlab.com In a notable example, the PdI2-catalyzed reaction between two different 2,3-allenols results in the formation of these dihydrofuran derivatives. nih.govresearchgate.net In this process, a 2-substituted 2,3-allenol undergoes cyclization to form the 2,5-dihydrofuran ring, while a 2-unsubstituted 2,3-allenol provides the 1,3-diene unit at the 4-position. nih.govcsic.es The proposed mechanism involves oxypalladation, insertion, and a β-hydroxide elimination process, which stereoselectively forms the C=C double bond with high E-stereoselectivity. nih.govresearchgate.net

This methodology represents the first instance of a dimeric coupling-cyclization reaction involving two distinct 2,3-allenols. csic.es The reaction demonstrates high stereoselectivity in the formation of the C=C bond, particularly when secondary 2,3-allenols are used, yielding products with an (E)-configuration. csic.es

Asymmetric Allylic Substitution Cascades

Palladium-catalyzed asymmetric allylic substitution (AAS) cascades have emerged as a powerful tool for the synthesis of chiral 2,3-dihydrofurans and their bicyclic analogues. rsc.orgacs.org These reactions often proceed with high yields and excellent enantioselectivities.

One such approach involves the Pd-catalyzed asymmetric allylic substitution cascade of allylic meso-dicarbonates with 3-oxo-nitriles. rsc.orgrsc.org This reaction proceeds via an asymmetric desymmetrization process to afford chiral bicyclic dihydrofurans containing two adjacent carbon stereocenters. rsc.orgrsc.org The products are obtained in high yields with enantiomeric excesses (ee) of up to 97%. rsc.orgrsc.org This method has been successfully applied on a gram scale. rsc.org

Another efficient method utilizes the Pd-catalyzed AAS cascade of both (E)- and (Z)-but-2-ene-1,4-diyl dimethyl dicarbonates with α-substituted cyano ketones. acs.orgorganic-chemistry.org This reaction furnishes chiral 2,3-dihydrofurans in high yields (up to 97%) and with high enantioselectivities (up to 98% ee). acs.orgorganic-chemistry.org A steric control model has been proposed to account for the differing enantioselectivities observed between the (E)- and (Z)-isomers of the starting material. acs.org The reaction is scalable and the resulting dihydrofuran products can be transformed into various other useful compounds. organic-chemistry.org

Furthermore, a one-pot Pd-catalyzed asymmetric allylic cycloaddition of vinylethylene carbonates to 3-cyanochromone, followed by a base-assisted retro-Dieckmann fragmentation, yields chiral 3,4-disubstituted 2,3-dihydrofurans. organic-chemistry.org This cascade reaction produces dihydrofurans with quaternary stereocenters in high yields and with excellent enantioselectivities. organic-chemistry.org

Regioselective Heck Reactions with Diaryliodonium Salts and Aryl Iodides

The regioselective Heck reaction provides a valuable method for the arylation of 2,3-dihydrofuran. acs.orgorganic-chemistry.org A P-containing palladacycle has been shown to effectively catalyze the reaction of 2,3-dihydrofuran with diaryliodonium salts and aryl iodides, affording 2-aryl-2,5-dihydrofurans and 2-aryl-2,3-dihydrofurans, respectively, in good yields. acs.orgorganic-chemistry.orgorganic-chemistry.org

Mechanistic investigations have revealed that the reaction with diaryliodonium salts proceeds through a Pd(II)/Pd(IV) catalytic cycle. organic-chemistry.org The oxidative addition of the diaryliodonium salt to the palladacycle forms a Pd(IV) species, with a notable chemoselectivity for the preferential transfer of electron-rich aryl groups to the Heck product. acs.orgorganic-chemistry.org In contrast, the reaction with aryl iodides follows a Pd(0)/Pd(II) pathway. organic-chemistry.org Density functional theory (DFT) calculations suggest that the regioselectivity is determined during the reductive elimination step rather than through isomerization and reinsertion of Pd(IV)-hydride intermediates. acs.org

Copper-Mediated and Copper-Catalyzed Annulation and Cycloaddition Reactions

Copper-based catalytic systems offer versatile pathways for the synthesis of dihydrofuran derivatives through annulation and cycloaddition reactions.

A copper-mediated tandem reaction of β-ketoesters or β-ketones with tertiary amines provides a straightforward and efficient synthesis of 2,3-dihydrofuran derivatives. rsc.org A key feature of this reaction is the dual role of the tertiary amine, which acts as both a methylene (B1212753) source and a base. rsc.org

Another notable method is the copper-mediated annulation of aryl ketones with a broad range of aromatic olefins, which furnishes 2,3-dihydrofuran derivatives. acs.org This radical-based strategy has been successfully applied to the synthesis of α-methyl dihydrofurans, which are intermediates in the synthesis of vitamin B1. researchgate.net

Furthermore, copper(I)-catalyzed direct oxidative annulation of 1,3-dicarbonyl compounds with maleimides leads to the formation of polysubstituted dihydrofurans, specifically furo[2,3-c]pyrrole derivatives, in satisfactory yields. acs.org This reaction involves the direct oxidative double C(sp3)–H functionalization and proceeds under mild conditions. acs.org

In a (3+2) annulation approach, 5-ethynyloxazolidine-2,4-diones react with benzoylacetonitriles in the presence of a copper catalyst to yield biologically relevant 2,3-dihydrofuran derivatives containing an amide functional group in moderate to high yields. researchgate.net

Ruthenium-Catalyzed Selective Hydrogenation and Ring-Closing Metathesis (RCM)

Ruthenium catalysts are pivotal in the synthesis of dihydrofurans, particularly through ring-closing metathesis (RCM). organic-chemistry.orguwindsor.ca RCM of dienes is an entropically driven process, often favored by the removal of a volatile byproduct like ethylene. uwindsor.ca The development of various generations of Grubbs catalysts, which are ruthenium-based, has significantly expanded the scope and functional group tolerance of RCM reactions. organic-chemistry.org

The ring size selectivity between five- and six-membered rings in the RCM of trienes can be influenced by the choice of the ruthenium catalyst. researchgate.net For instance, first-generation Grubbs catalysts may produce a mixture of dihydrofurans and dihydropyrans, while second-generation catalysts can exhibit a preference for the formation of the six-membered ring. researchgate.net The selectivity is thought to be directed by an allylic hydroxy group in the substrate. researchgate.net

Recent advancements have led to the development of highly active ruthenium-based metathesis catalysts bearing N-heterocyclic carbene ligands with bulky substituents, which can accelerate RCM reactions. rsc.org

Iron-Catalyzed Hydrofunctionalization of Allenes

Iron-catalyzed intramolecular hydrofunctionalization of allenes presents an atom-economical approach to synthesizing five-membered heterocyclic compounds, including 2,3-dihydrofurans. organic-chemistry.orgkaust.edu.saorganic-chemistry.org A stable and air- and moisture-tolerant iron catalyst facilitates the chemoselective intramolecular hydroalkoxylation of α-allenic alcohols to yield valuable 2,3-dihydrofuran derivatives. kaust.edu.saorganic-chemistry.org

This method is characterized by its mild reaction conditions and the use of low catalyst loadings, obviating the need for a base or other sensitive additives. kaust.edu.saorganic-chemistry.org The reaction exhibits a broad substrate scope, tolerating various functional groups and providing good yields. kaust.edu.saorganic-chemistry.org The proposed mechanism involves a metal-ligand cooperative activation of the substrate. kaust.edu.sa This approach is a significant advancement in base-metal-catalyzed hydrofunctionalization reactions. snnu.edu.cn

Rhodium-Catalyzed Hydroformylation of Unsaturated Substrates Including 2,3-Dihydrofuran

Rhodium complexes are effective catalysts for the hydroformylation of unsaturated substrates like 2,3-dihydrofuran, leading to the formation of valuable aldehyde products. kaust.edu.sarsc.org The hydroformylation of 2,3-dihydrofuran can yield two constitutional isomers: tetrahydrofuran-2-carbaldehyde (B1329454) and tetrahydrofuran-3-carbaldehyde. kaust.edu.sa

The use of a heterogeneous catalyst, such as HRh(CO)(PPh3)3 encapsulated in hexagonal mesoporous silica (B1680970) (HMS), has been shown to be efficient for this transformation. kaust.edu.sa This system allows for the selective hydroformylation of 2,3-dihydrofuran, with a preference for the formation of tetrahydrofuran-2-carbaldehyde. kaust.edu.sa The catalyst can be easily separated and recycled multiple times. kaust.edu.sa

Homogeneous rhodium catalysts modified with N-pyrrolyl phosphine (B1218219) ligands have also been successfully employed for the hydroformylation of 2,3-dihydrofuran under solventless conditions and at room temperature. rsc.org These catalysts exhibit excellent chemoselectivity towards the corresponding aldehydes. rsc.org

Furthermore, the asymmetric hydroformylation of 2,3-dihydrofuran has been achieved with high regio- and enantioselectivity using rhodium complexes with tunable hybrid phosphine-phosphonite ligands. rsc.org This provides a direct route to optically active 2- and 3-formyltetrahydrofurans, which are valuable building blocks for the synthesis of pharmaceuticals and other biologically active molecules. rsc.org

Silver-Catalyzed Synthesis of Furoquinolines

Silver-catalyzed reactions provide an effective pathway for the synthesis of complex heterocyclic structures like furoquinolines. These methods often involve tandem reactions where multiple bonds are formed in a single operational sequence. Research has demonstrated that silver salts can catalyze tandem acetalization and cycloisomerization reactions to produce a variety of furoquinolines. rsc.org

A notable aspect of this catalysis is the "nitrogen effect" observed with silver triflate (AgOTf) as the catalyst. The mode of cyclization can be switched from a 6-endo-dig to a 5-exo-dig pathway, influenced by nitrogen-containing substrates. rsc.org To overcome stability issues with common silver catalysts, a silver imidazolate polymer has been proposed as a more stable and robust alternative. rsc.org The synthesis of tricyclic dihydroquinolones has also been achieved through silver(I)-promoted oxidative addition reactions. isaacpub.orgresearchgate.net Furthermore, the [3+2] cycloaddition of intermediates generated by silver complexes offers a route to highly substituted dihydrofuran derivatives. dokumen.pub

Table 1: Overview of Silver-Catalyzed Furoquinoline Synthesis

| Catalyst/Promoter | Reaction Type | Key Features |

|---|---|---|

| Silver Triflate (AgOTf) | Tandem Acetalization/Cycloisomerization | Demonstrates a "nitrogen effect" that switches cyclization mode from 6-endo-dig to 5-exo-dig. rsc.org |

| Silver Imidazolate Polymer | Tandem Acetalization/Cycloisomerization | A stable and robust heterogeneous catalyst for furoquinoline synthesis. rsc.org |

| Silver(I) Salts | Oxidative Addition | Used in the synthesis of tricyclic dihydroquinolones. isaacpub.orgresearchgate.net |

Manganese(III) Acetate-Mediated Radical Cyclizations

Manganese(III) acetate (B1210297) is a versatile single-electron oxidant widely used to initiate radical cyclizations for the formation of C-C bonds and the synthesis of dihydrofurans. arkat-usa.org This method is effective for a broad range of substrates, leading to highly functionalized dihydrofuran rings.

The oxidative cyclization typically involves the oxidation of a 1,3-dicarbonyl compound (or a related species) by Mn(OAc)₃ to generate an α-carbon radical. This radical then adds to an alkene, and the resulting radical intermediate is further oxidized and cyclizes to form the dihydrofuran product. tubitak.gov.tr This strategy has been successfully applied to various starting materials:

Conjugated Esters and Amides: Radical cyclization with 3-oxopropanenitriles yields 4-cyano-2,3-dihydrofuran-3-carboxylates and the corresponding carboxamides, with amides generally providing better yields. arkat-usa.org

Hydroxyenones and Electron-Rich Alkenes: This combination leads to the formation of fused systems such as 2,3-dihydro-4H-furo[3,2-c]chromen-4-ones and 2,3-dihydronaphtho[2,3-b]furan-4,9-diones. researchgate.net

β-Ketosulfones and Alkenes: These reactions produce various dihydrofurans, and in the case of 1,2-disubstituted alkenes, can yield trans-dihydrofurans diastereoselectively. mdpi.com

1,3-Dicarbonyl Compounds and Hindered Olefins: The reaction of substrates like dimedone with sterically hindered alkenes such as 1,1-diphenyl-1-butene affords 4,5-dihydrofurans and tetrahydrobenzofurans in good yields. tubitak.gov.tr

Table 2: Examples of Manganese(III) Acetate-Mediated Dihydrofuran Synthesis

| Radical Precursor | Alkene Substrate | Product Type | Yield (%) |

|---|---|---|---|

| Dimedone | 1,1-Diphenyl-1-butene | Tetrahydrobenzofuran derivative | 77% tubitak.gov.tr |

| 2,4-Pentanedione | 1,1-Diphenyl-1-butene | 4,5-Dihydrofuran derivative | 72% tubitak.gov.tr |

| Ethyl Acetoacetate | 1,1-Diphenyl-1-butene | 4,5-Dihydrofuran derivative | 63% tubitak.gov.tr |

| 4-Hydroxycoumarin | Various electron-rich alkenes | 2,3-Dihydro-4H-furo[3,2-c]chromen-4-ones | 36-86% researchgate.net |

| 3-Oxopropanenitriles | Conjugated Amides | 4-Cyano-2,3-dihydrofuran-3-carboxamides | Good yields arkat-usa.org |

Gold-Catalyzed Cycloaddition of α-Carbonylcarbenoids

Gold catalysis has emerged as a powerful tool for C-C and C-O bond formation. A key application in dihydrofuran synthesis is the gold-catalyzed [3+2] cycloaddition involving α-carbonylcarbenoid intermediates. These highly reactive species can be generated from various precursors, such as alkynes, without the need for diazo compounds. nih.govacs.org

In a typical transformation, a gold catalyst activates an alkyne-containing substrate, such as a 2-epoxy-1-alkynylbenzene, to form a gold α-carbonylcarbenoid. This intermediate is then trapped in situ by an alkene in a [3+2] cycloaddition to construct the 2,3-dihydrofuran core. dntb.gov.ua This tandem process is amenable to a range of alkenes, including α-substituted styrenes and enol ethers. dntb.gov.ua Deuterium-labeling studies support a stepwise mechanism for the cycloaddition step. dntb.gov.ua

Table 3: Gold-Catalyzed [3+2] Cycloaddition for Dihydrofuran Synthesis

| Alkyne Precursor | Alkene Partner | Catalyst System | Product |

|---|---|---|---|

| 2-Epoxy-1-alkynylbenzenes | α-Substituted Styrenes | [AuCl(PR₃)]/AgX | 2-Alkenyl-1-(2,3-dihydrofuran-4-yl)benzenes dntb.gov.ua |

| 2-Epoxy-1-alkynylbenzenes | Enol Ethers | [AuCl(PR₃)]/AgX | 2-Alkenyl-1-(2,3-dihydrofuran-4-yl)benzenes dntb.gov.ua |

| Propargyl Alcohols | - | Gold(I) Complexes | Oxetan-3-ones (via α-oxo gold carbenes) nih.gov |

Organocatalytic and Photochemical Approaches to 2,3-Dihydrofurans

Beyond metal catalysis, organocatalytic and photochemical methods provide alternative and often highly stereoselective routes to 2,3-dihydrofurans. These approaches leverage different modes of activation to achieve the desired cyclization.

Pyridinium (B92312) Ylide-Mediated Stereoselective Cyclizations

A robust method for the stereoselective synthesis of 2,3-dihydrofurans involves the use of pyridinium ylides. organic-chemistry.org These ylides, typically generated in situ from a pyridinium salt (formed from pyridine and an α-haloketone) and a base, act as nucleophiles in a conjugate addition reaction. organic-chemistry.orgacs.org

The reaction sequence involves the Michael addition of the pyridinium ylide to an electron-deficient alkene, such as an enone or a chalcone. This creates an enolate intermediate which then undergoes an intramolecular O-cyclization, with the pyridine group being expelled, to form the five-membered dihydrofuran ring. organic-chemistry.org A key advantage of this methodology is its high diastereoselectivity, typically affording trans-2,3-disubstituted dihydrofurans. acs.orgresearchgate.net The reaction can be performed as a one-pot, multi-component process, enhancing its efficiency. organic-chemistry.orgacs.org

Table 4: Pyridinium Ylide-Mediated Synthesis of trans-2,3-Dihydrofurans

| Ylide Precursor | Michael Acceptor | Base | Key Feature |

|---|---|---|---|

| α-Phenacyl Bromide + Pyridine | Aromatic Aldehyde + Dimedone | Triethylamine | One-pot, two-step tandem reaction. acs.org |

| Pyridinium Salts | Enones | Potassium Carbonate | High stereoselectivity for trans isomers. organic-chemistry.org |

| 4-Bromomethyl Coumarin + Pyridine | Benzaldehyde + 4-Hydroxy Coumarin | Pyridine/Triethylamine | One-pot three-component synthesis of furocoumarins. researchgate.net |

Paternò-Büchi Photocycloaddition Reactions with this compound

The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, yielding an oxetane (B1205548) ring. researchgate.netnih.gov This reaction has been specifically studied with this compound, providing a direct route to bicyclic oxetane structures.

When this compound is irradiated in the presence of an aldehyde, a photocycloaddition occurs to form the corresponding oxetane. researchgate.net The reaction proceeds via the excited state of the carbonyl compound, which adds to the double bond of the dihydrofuran to form a biradical intermediate that subsequently cyclizes. nih.gov The diastereoselectivity of the reaction can be influenced by various factors, including the substrate concentration. researchgate.net This concentration dependence has been rationalized in terms of controlling the geometries of the intermediate triplet biradicals. researchgate.net

Table 5: Paternò-Büchi Reaction of this compound with Aldehydes

| Carbonyl Compound | Dihydrofuran | Key Finding |

|---|---|---|

| Aliphatic Aldehydes | This compound | Diastereoselectivity is dependent on substrate concentration. researchgate.net |

| Aromatic Aldehydes | This compound | Diastereoselectivity rationalized by triplet biradical geometries. researchgate.net |

| Benzaldehyde | 2,3-Dihydrofuran | Reaction can be influenced by solvent polarity, suggesting a possible electron transfer mechanism. nih.gov |

Tandem Knoevenagel-Michael Cyclizations for Dihydrofuran Derivatives

Tandem reactions that combine Knoevenagel condensation and Michael addition provide an efficient and atom-economical strategy for constructing complex dihydrofuran derivatives from simple starting materials. sci-hub.senih.gov This sequence involves the formation of multiple C-C bonds and a C-O bond in a single synthetic operation.

A common variant involves a three-component reaction between an aldehyde, an active methylene compound (e.g., dimedone, barbituric acid), and a third component that acts as a Michael donor. sci-hub.seresearchgate.net The process begins with the Knoevenagel condensation of the aldehyde and the active methylene compound to form an electron-deficient alkene. This is followed by the Michael addition of a nucleophile. The resulting intermediate then undergoes an intramolecular cyclization to furnish the final dihydrofuran derivative. sci-hub.se For instance, the reaction of an α-tosyloxy ketone, dimedone, and an aldehyde in the presence of an organocatalyst like phthalazine yields highly substituted 2,3-dihydrofurans. sci-hub.senih.gov

Table 6: Synthesis of Dihydrofurans via Tandem Knoevenagel-Michael Cyclizations

| Aldehyde | Active Methylene Compound | Michael Donor/Third Component | Catalyst | Product Type |

|---|---|---|---|---|

| Various Aldehydes | 5,5-Dimethyl-1,3-cyclohexanedione (Dimedone) | α-Tosyloxy Ketone | Phthalazine | Functionalized 2,3-Dihydrofuran derivatives. sci-hub.senih.gov |

| Arylaldehydes | N,N′-dimethylbarbituric acid | Dimedone | Morpholine or Piperidine | Dihydrofurans spiro-annulated with barbituric acid. researchgate.net |

| Aromatic Aldehydes | Aroyl Acetonitriles | Imidazolium Ylide | Triethylamine | 5-Aroyl-4,5-dihydrofuran-3-carbonitriles. tandfonline.com |

Organocatalytic Cloke-Wilson Rearrangements

The Cloke-Wilson rearrangement, a process that transforms activated cyclopropanes into dihydrofurans, has been significantly advanced through organocatalysis. thieme-connect.comorganicreactions.org This approach provides a metal-free alternative to traditional methods that often rely on Lewis and Brønsted acids, heat, or light. thieme-connect.com

A notable development is the use of 2-(bromomethyl)naphthalene (B188764) (2-BMN) as an organocatalyst. This method facilitates a base-free Cloke-Wilson rearrangement of doubly activated cyclopropanes to construct 2,3-dihydrofurans. organic-chemistry.orgacs.orgnih.gov The reaction proceeds through a carbocation-initiated tandem intramolecular ring-opening and recyclization process. acs.orgnih.gov This strategy is particularly advantageous for synthesizing dihydrofuran units within complex molecules, mitigating the issue of heavy-metal residues often associated with traditional metal-based protocols. acs.orgnih.gov The reaction demonstrates high yields, broad substrate applicability, and tolerance of various functional groups. organic-chemistry.org

The proposed mechanism for the 2-BMN-promoted rearrangement involves the formation of an oxonium intermediate, which then undergoes intramolecular ring opening and nucleophilic cyclization. thieme-connect.comorganic-chemistry.org Optimization studies have shown that 2-BMN provides higher yields compared to other catalysts like 2-(chloromethyl)naphthalene (B1583795) (2-CMN) and 2-(iodomethyl)naphthalene (B1620664) (2-IMN). thieme-connect.com

Another effective organocatalyst for this rearrangement is 1,4-diazabicyclo[2.2.2]octane (DABCO). nih.govresearchgate.net This catalyst promotes the ring expansion of cyclopropyl (B3062369) ketones to 2,3-dihydrofurans via a homoconjugate addition process. nih.gov The reaction, typically conducted in dimethyl sulfoxide (B87167) (DMSO) at 120 °C, results in high yields and excellent regioselectivity. nih.gov Mechanistic studies, including stereochemical analysis and the isolation of intermediates, suggest an SN1-type ring-opening mechanism. nih.gov Computational studies using density functional theory (DFT) further elucidate the mechanism, indicating a stepwise process involving the initial ring opening of the cyclopropane (B1198618) by DABCO, followed by the cyclization of the resulting zwitterionic intermediate. nih.gov

Table 1: Comparison of Organocatalysts for Cloke-Wilson Rearrangement

| Catalyst | Substrate | Conditions | Key Features |

| 2-(Bromomethyl)naphthalene (2-BMN) | Doubly activated cyclopropanes | DMF, N₂, 90 °C | Metal- and base-free, high yields, suitable for complex molecules. thieme-connect.comorganic-chemistry.orgacs.org |

| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Cyclopropyl ketones | DMSO, 120 °C | High yields, exclusive regioselectivity, broad substrate scope. nih.govresearchgate.net |

Photocatalytic Difunctionalization and Radical Annulations

Photocatalysis has emerged as a powerful tool for the synthesis of dihydrofurans, enabling novel difunctionalization and radical annulation reactions under mild conditions.

A combination of photocatalysis and iron catalysis allows for the tandem difunctionalization of alcohols to produce multisubstituted 2,3-dihydrofurans. organic-chemistry.org This process involves a photoredox-mediated α-C(sp³)–H activation of the alcohol and a subsequent Pinner-type intramolecular cyclization. organic-chemistry.org This method is noted for its convenience, cost-effectiveness, and environmental friendliness. organic-chemistry.org

Visible-light-induced difunctionalization of 2,3-dihydrofuran has been achieved in a three-component reaction with quinoxalin-2(1H)-ones and peroxides, yielding 2,3-disubstituted tetrahydrofurans. researchgate.netresearchgate.net Using 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) as a photocatalyst, this reaction forms both C-C and C-O bonds with high site-selectivity. researchgate.net Similarly, a photoinduced multicomponent reaction of 2,3-dihydrofuran has been developed to synthesize other 2,3-disubstituted tetrahydrofurans, showcasing a new regioselectivity of the olefin. rsc.org

Furthermore, a chemodivergent photocatalytic synthesis allows for the selective formation of either 2,3-dihydrofurans or β,γ-unsaturated ketones from α-halo ketones and alkenes. unibo.it The reaction's outcome can be controlled by the choice of substrates and experimental conditions. unibo.it

Radical-based strategies also provide a pathway to 2,3-dihydrofuran derivatives. A copper-mediated annulation of aryl ketones with aromatic olefins has been developed, proceeding through a presumed radical pathway. nih.gov This method is versatile enough to synthesize α-methyl dihydrofurans, which are intermediates in the synthesis of Vitamin B1. nih.gov

Table 2: Photocatalytic and Radical Annulation Methods for Dihydrofuran Synthesis

| Method | Reactants | Catalyst/Mediator | Key Features |

| Photocatalytic/Iron-Catalyzed Difunctionalization | Alcohols | Photocatalyst and Iron catalyst | Tandem reaction, convenient, and environmentally friendly. organic-chemistry.org |

| Visible-Light-Induced Difunctionalization | 2,3-Dihydrofuran, quinoxalin-2(1H)-ones, peroxides | 2,4,6-Triphenylpyrylium tetrafluoroborate | Three-component reaction, high site-selectivity. researchgate.netresearchgate.net |

| Chemodivergent Photocatalysis | α-Halo ketones, alkenes | Photocatalyst | Selective synthesis of dihydrofurans or β,γ-unsaturated ketones. unibo.it |

| Copper-Mediated Radical Annulation | Aryl ketones, aromatic olefins | Copper | Convenient access to 2,3-dihydrofuran derivatives. nih.gov |

Green Chemistry Advancements in 2,3-Dihydrofuran Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of 2,3-dihydrofurans, focusing on the use of renewable resources, safer solvents, and energy-efficient conditions.

Bio-based Feedstock Utilization in Multicomponent Reactions

A significant advancement in green synthesis is the use of bio-based feedstocks. Glycolaldehyde (B1209225), a chemical derived from cellulose (B213188) or glucose, has been utilized in a three-component reaction with indole (B1671886) and a 1,3-dicarbonyl compound to synthesize 3-(indol-3-yl)-2,3-dihydrofurans. researchgate.net While initial attempts using an aqueous solution of glycolaldehyde were inefficient, the development of a novel deep eutectic solvent (DES) composed of FeCl₃·6H₂O and meglumine (B1676163) proved to be a water-compatible and efficient medium for this transformation. researchgate.net Multicomponent reactions (MCRs) are inherently atom-economical and reduce waste by combining multiple steps into a single pot process. nih.govresearchgate.net

The synthesis of poly(2,3-dihydrofuran) (PDHF), a strong and degradable thermoplastic, has been achieved from 2,3-dihydrofuran (DHF). nih.gov DHF itself can be produced in a single step from 1,4-butanediol, a bio-alcohol that is already manufactured on a large scale from renewable resources. nih.gov

Solventless and Environmentally Benign Reaction Conditions

Conducting reactions under solvent-free conditions is a cornerstone of green chemistry, as it eliminates solvent waste and often simplifies product purification. A one-pot, three-component synthesis of highly functionalized 2,3-dihydrofurans from 1,3-dicarbonyl compounds, aromatic aldehydes, and N-phenacylpyridinium bromides has been successfully performed without a solvent under classical heating and grinding conditions. epa.gov

Another example is the diastereoselective synthesis of trans-2,3-dihydrofuran derivatives via a solvent-free condensation of aromatic aldehydes, 4-hydroxycoumarin, and in situ generated phenacyl pyridinium bromide over recyclable silica nanoparticles as a catalyst. chemicalpapers.com Similarly, the synthesis of functionalized 5-imino-2,5-dihydrofurans has been achieved in high yields under solvent-free conditions from isocyanides, activated acetylenes, and alkyl cyanoformates. mathnet.ru K10 montmorillonite, a recyclable clay catalyst, has also been used for the solvent-free, one-pot synthesis of 3-(furan-2-yl)-4H-chromen-4-ones. rsc.org

Deep Eutectic Solvents in Dihydrofuran Synthesis

Deep eutectic solvents (DESs) are emerging as green and sustainable alternatives to conventional volatile organic solvents. researchgate.netsciencepg.com They are typically formed from a mixture of two or more components, resulting in a substance with a lower melting point than its individual constituents. rsc.org

As mentioned previously, a novel DES made from FeCl₃·6H₂O and meglumine has been successfully employed for the synthesis of 3-(indol-3-yl)-2,3-dihydrofurans from a bio-based glycolaldehyde aqueous solution. researchgate.net This DES system was found to be efficient, water-compatible, and recyclable. researchgate.net

The use of DESs is not limited to reactions with bio-based feedstocks. Choline (B1196258) chloride-based DESs, such as those mixed with glycerol (B35011) or urea, have been shown to be effective media for various organic transformations, including cross-coupling reactions that can be applied to the synthesis of functionalized heterocycles. nih.gov For instance, a DES of choline chloride and glycerol (1:2) has been used as a solvent for the synthesis of functionalized oxygen heterocycles. nih.gov These solvents offer advantages such as low volatility, low toxicity, high availability, and recyclability. sciencepg.com

Table 3: Green Chemistry Approaches to Dihydrofuran Synthesis

| Approach | Key Feature | Example |

| Bio-based Feedstocks | Utilization of renewable resources. | Synthesis of 3-(indol-3-yl)-2,3-dihydrofurans from glycolaldehyde. researchgate.net |

| Solventless Conditions | Elimination of organic solvents. | One-pot synthesis of trans-2,3-dihydrofuran derivatives using SiO₂ nanoparticles. chemicalpapers.com |

| Deep Eutectic Solvents | Use of green and recyclable solvent systems. | FeCl₃·6H₂O/meglumine DES for dihydrofuran synthesis in aqueous media. researchgate.net |

Reactivity and Mechanistic Studies of 2,2 Dimethyl 2,3 Dihydrofuran

Ring Opening and Rearrangement Pathways

The strained ether ring and the electron-rich double bond of 2,2-dimethyl-2,3-dihydrofuran make it susceptible to cleavage and rearrangement under various conditions, including electrophilic attack, thermal stress, and acid catalysis.

Electrophilic Bromination-Initiated Ring Opening of 2,3-Dihydrofuran (B140613) Derivatives

The reaction of 2,3-dihydrofuran derivatives with electrophilic bromine sources can lead to ring-opening. While most 2,3-dihydrofuran ring-opening reactions proceed via cleavage of the C(5)–oxygen bond, an unexpected pathway involving the cleavage of the C(4)–C(5) bond has been reported for certain derivatives when treated with N-Bromosuccinimide (NBS) in the presence of a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO). nih.gov

This unusual ring-opening is proposed to proceed through a mechanism initiated by the electrophilic attack of bromine on the double bond. The presence of moisture in the solvent is suggested to play a crucial role in the subsequent C(4)-C(5) bond cleavage. nih.gov Although this specific reaction has not been documented for this compound, it is plausible that it could undergo a similar transformation. The resulting brominated product from such a reaction could be a valuable synthetic intermediate, for instance, for oxidation to a 1,2-diketo building block. nih.gov

A proposed mechanism, adapted for this compound, would likely involve the formation of a bromonium ion intermediate, followed by nucleophilic attack by water and subsequent rearrangement leading to the cleaved product.

Table 1: Proposed Reaction Conditions for Electrophilic Bromination-Initiated Ring Opening

| Reagent/Catalyst | Solvent | Temperature | Potential Product Type |

| N-Bromosuccinimide (NBS) | Acetonitrile (with moisture) | Room Temperature | C(4)-C(5) bond-cleaved brominated ketone |

| 1,4-diazabicyclo[2.2.2]octane (DABCO) |

Thermal Isomerization of 2,3-Dihydrofuran and its Methylated Analogues

Under thermal conditions, 2,3-dihydrofuran and its derivatives can undergo isomerization. For instance, the thermal rearrangement of certain complex 2,3-dihydrofurans has been shown to yield cyclopropane (B1198618) derivatives. rsc.org This transformation represents a reversed alkoxycarbonylcyclopropane to 5-alkoxy-2,3-dihydrofuran pathway. rsc.org While these examples involve molecules with specific activating groups, they highlight the accessibility of ring-contraction pathways for the dihydrofuran scaffold under thermal stress.

For this compound, pyrolysis would likely lead to fragmentation or rearrangement. The gem-dimethyl group is known to influence the thermal stability and reaction pathways of cyclic compounds, often promoting specific cleavage patterns. researchgate.net Studies on the pyrolysis of other cyclic ethers with gem-dimethyl substitution could provide insights into the potential decomposition pathways of this compound. semanticscholar.org

Acid-Mediated Condensation and Ring-Expansion Processes

In the presence of acids, this compound is expected to undergo reactions typical of enol ethers. Protonation of the double bond would generate a stabilized tertiary carbocation at the 2-position. This reactive intermediate can then participate in various subsequent reactions.

One possibility is the condensation with aldehydes or ketones. The carbocation generated from this compound could act as an electrophile, attacking the carbonyl oxygen of an aldehyde or ketone, leading to the formation of a new carbon-carbon bond and potentially more complex cyclic or acyclic structures. This type of acid-catalyzed condensation has been observed for other furan (B31954) derivatives. nih.gov

Lewis Acid-Catalyzed Dihydrofuran Acetal (B89532) Ring-Opening Benzannulations

A significant synthetic application of 2,3-dihydrofuran derivatives is their use in Lewis acid-catalyzed ring-opening benzannulation reactions. mdpi.comnih.govresearchgate.net This methodology has been developed for 5-(indolyl)-2,3-dihydrofuran acetals, which undergo an intramolecular ring-opening benzannulation to form 1-hydroxycarbazole-2-carboxylates in high yields. mdpi.comnih.govresearchgate.net

The proposed mechanism involves the Lewis acid-mediated opening of the dihydrofuran acetal, followed by enolate isomerization and an intramolecular π-attack, culminating in alcohol elimination to form the aromatic carbazole (B46965) system. mdpi.com While the reported substrates are primarily substituted at the 3 and 5 positions of the dihydrofuran ring, the general mechanism suggests that a 2,2-dimethyl substituted derivative could potentially undergo a similar transformation, provided a suitable nucleophilic aromatic moiety is tethered to the molecule. mdpi.comresearchgate.net

Table 2: Key Steps in Lewis Acid-Catalyzed Dihydrofuran Acetal Ring-Opening Benzannulation

| Step | Description | Intermediate |

| 1 | Lewis acid coordination and acetal hydrolysis | Oxonium ion |

| 2 | Dihydrofuran ring opening | Enolate |

| 3 | Enolate isomerization | Isomerized enolate |

| 4 | Intramolecular π-attack | Cyclized intermediate |

| 5 | Alcohol elimination | Aromatic product |

Pericyclic Reactions and Cycloadditions

The double bond in this compound allows it to participate in pericyclic reactions, most notably cycloadditions and dimerization reactions.

Dimerization Reactions, Including (4+4) Dimerization of 2,3-Dimethylenedihydrofuran

While information on the self-dimerization of this compound is scarce, the dimerization of related dihydrofuran-based dienes has been studied. A notable example is the (4+4) dimerization of 2,3-dimethylene-2,3-dihydrofuran. This highly reactive o-quinodimethane analogue is generated in situ via flash vacuum pyrolysis of substituted furylmethyl benzoates. acs.orgacs.org

Once formed, 2,3-dimethylene-2,3-dihydrofuran readily undergoes a head-to-head (4+4) cycloaddition to yield a cyclooctadiene dimer. acs.org This exocyclic diene can also be trapped with dienophiles in a (4+2) Diels-Alder reaction. acs.org The formation of the (4+4) dimer is a consequence of the molecule's high reactivity and the favorable orbital symmetry for such a cycloaddition.

Table 3: Generation and Reaction of 2,3-Dimethylene-2,3-dihydrofuran

| Precursor | Reaction Condition | Intermediate | Product of Dimerization |

| 3-Methylfurfuryl benzoate | Flash Vacuum Pyrolysis | 2,3-Dimethylene-2,3-dihydrofuran | 4H,5H,9H,10H-Cycloocta[1,2-b:6,5-b']difuran |

| 2-Methyl-3-furylmethyl benzoate | Flash Vacuum Pyrolysis | 2,3-Dimethylene-2,3-dihydrofuran | 4H,5H,9H,10H-Cycloocta[1,2-b:6,5-b']difuran |

Photochemical conditions can also induce dimerization in related furan derivatives, often proceeding through a [2+2] cycloaddition mechanism to form cyclobutane-containing dimers. mdpi.comdnu.dp.ua It is conceivable that this compound could undergo a similar photochemical dimerization, although specific studies are lacking.

Carbonyl-Ene Reactions of 2-Methylene-2,3-dihydrofuran

2-Methylene-2,3-dihydrofuran readily engages with a variety of aldehydes in Lewis acid-promoted ene reactions, affording the corresponding alcohol products in good to excellent yields. researchgate.net A noteworthy application of this reactivity is in asymmetric synthesis. For instance, the asymmetric carbonyl-ene reaction between 2-methylene-2,3-dihydrofuran and decanal, catalyzed by a titanium-based chiral Lewis acid (Ti(OCH(CH₃)₂)₄/(S)-BINOL), produces the corresponding alcohol with a commendable 66% yield and a high enantiomeric excess of 94%. researchgate.net This highlights the potential of the dihydrofuran scaffold in stereoselective carbon-carbon bond formation.

The general scheme for the carbonyl-ene reaction of 2-methylene-2,3-dihydrofuran with an aldehyde (RCHO) is depicted below:

Table 1: Asymmetric Carbonyl-Ene Reaction of 2-Methylene-2,3-dihydrofuran

| Ene | Enophile | Catalyst | Product Yield | Enantiomeric Excess (ee) |

|---|

Data sourced from a study on the Kishner reduction of 2-furylhydrazone. researchgate.net

Diels-Alder Reactions with Dihydrofuran Substrates

Direct studies detailing the Diels-Alder reactivity of this compound are not prominent in the existing literature. However, research on analogous compounds, such as 2,3-dimethylene-2,3-dihydrofuran, provides a useful proxy for understanding the potential of dihydrofuran substrates in [4+2] cycloadditions. iastate.edu The reactivity and selectivity in Diels-Alder reactions involving furan-based dienes are influenced by substituents. rsc.org Electron-donating groups on the furan ring generally enhance reactivity. youtube.com

The thermal reaction of 2,3-dimethylene-2,3-dihydrofuran with dienophiles like cyclohexenone has been observed to favor dimerization of the diene rather than the expected Diels-Alder adduct. iastate.edu However, under Lewis acid catalysis, the reaction landscape changes. For example, the reaction of 2,3-dimethylene-2,3-dihydrofuran with methyl acrylate (B77674) in the presence of boron trifluoride etherate yields two isomeric cycloadducts in an 85% yield with a 5:1 ratio. iastate.edu This demonstrates that Lewis acids can effectively promote the desired cycloaddition.

The stereochemistry of the reaction has also been investigated. The reaction with dimethyl fumarate (B1241708) (a trans-dienophile) yields the corresponding trans-diester adduct, suggesting a concerted mechanism. iastate.edu

Table 2: Lewis Acid-Catalyzed Diels-Alder Reaction of a Dihydrofuran Analog

| Diene | Dienophile | Lewis Acid | Product(s) | Ratio | Total Yield |

|---|---|---|---|---|---|

| 2,3-Dimethylene-2,3-dihydrofuran | Methyl Acrylate | BF₃·OEt₂ | Isomeric Cycloadducts | 5:1 | 85% |

Data from a study on Lewis acid-catalyzed Diels-Alder reactions. iastate.edu

Functionalization through Active Intermediates

Lithiation of 2,3-Dihydrofuran for Versatile Intermediate Generation

Specific protocols for the lithiation of this compound are not detailed in the available literature. However, the parent compound, 2,3-dihydrofuran, is known to undergo lithiation. Treatment with butyl lithium results in the formation of a 2-lithio derivative, which serves as a versatile intermediate for further functionalization. wikipedia.org A patent describes the lithiation of 2,3-dihydrofuran using lithium powder in the presence of a hydrogen acceptor like isoprene, although it is noted to proceed with lower yields compared to furan due to its lower acidity. google.com The generation of such organolithium species opens pathways to a wide array of derivatives through reactions with various electrophiles.

Reactions Involving Radical Pathways

The gas-phase reactions of dimethylfurans with hydroxyl (OH) radicals, a key atmospheric oxidant, have been studied, providing a model for the potential radical reactivity of this compound. The reactions are rapid, with rate constants for 2,3-dimethylfuran (B88355) and 2,5-dimethylfuran (B142691) being very similar. nih.govacs.org The primary reaction mechanism involves the addition of the OH radical to the furan ring, as well as H-atom abstraction from the methyl groups. whiterose.ac.uk

The reaction of OH radicals with 2,5-dimethylfuran in the presence of nitric oxide (NO) leads to the formation of ring-opened products, such as 3-hexene-2,5-dione, with molar yields of 24-34%. nih.govacs.org Other identified products include species with molecular weights of 114 and 128, which are attributed to compounds like 5-hydroxy-5-methyl-2-furanone and an unsaturated carbonyl-ester, respectively. nih.gov In the reaction of 2,3-dimethylfuran with OH radicals, the formation of CH₃C(O)C(CH₃)=CHCHO has been reported with a molar yield of 8%. acs.orgacs.org

Table 3: Rate Constants for the Gas-Phase Reactions of OH Radicals with Dimethylfurans at 296 ± 2 K

| Compound | Rate Constant (10⁻¹¹ cm³ molecule⁻¹ s⁻¹) |

|---|---|

| 2,3-Dimethylfuran | 12.6 ± 0.4 |

Reactions with Triplet Oxygen

The reaction of furan derivatives with triplet oxygen (O₂), the ground state of molecular oxygen, is of interest in both combustion and synthetic chemistry. Studies on 2,5-dimethylfuran have shown that its oxidation by atomic oxygen in the triplet ground state (O(³P)) proceeds rapidly, with the depletion rate increasing with methyl substitution on the furan ring. rsc.org Products identified from this reaction at 550 K include propyne, acetaldehyde, methylglyoxal, and 2,5-dimethylfuran-3(2H)-one, among others. rsc.org The reaction of 2,5-dimethylfuran in aqueous systems that generate singlet oxygen leads to the formation of 2-hydroxy-5-hydroperoxy-2,5-dimethyldihydrofuran. nih.gov

Atmospheric and Environmental Reactivity Studies

Furanoids, including dimethylated derivatives, are emitted into the atmosphere from sources such as biomass burning. copernicus.orgdntb.gov.ua Their atmospheric fate is governed by reactions with key oxidants: OH radicals during the day, nitrate (B79036) radicals (NO₃) at night, and ozone (O₃). copernicus.orgrsc.org

The atmospheric lifetime of dimethylfurans is relatively short due to their high reactivity. The lifetime with respect to reaction with OH radicals is estimated to be on the order of a few hours. oup.com For example, the lifetime of 2,5-dimethylfuran due to reaction with OH is calculated to be approximately 2.1 hours. oup.com

Nighttime chemistry is dominated by the NO₃ radical. The reaction of 2,5-dimethylfuran with NO₃ is extremely rapid, making it a significant removal pathway in the nocturnal boundary layer. copernicus.orgresearchgate.net

Ozonolysis is another important atmospheric sink. The rate of reaction with ozone is significantly enhanced by alkyl substitution on the furan ring. oup.com The reaction of 2,5-dimethylfuran with ozone is about 180 times faster than that of unsubstituted furan. oup.com This reaction can contribute to the formation of secondary organic aerosols and influence the acidity in atmospheric plumes. rsc.orgrsc.org

Table 4: Atmospheric Reaction Rate Coefficients for 2,5-Dimethylfuran

| Oxidant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) |

|---|---|

| OH Radical | 12.5 x 10⁻¹¹ |

| NO₃ Radical | 1.02 x 10⁻¹⁰ |

Data compiled from Aschmann et al. (2011), Newland et al. (2022), and Gaona et al. (2015). nih.govacs.orgcopernicus.orgresearchgate.netoup.com

OH-Initiated Oxidation of Dihydrofurans

The atmospheric degradation of volatile organic compounds (VOCs) is predominantly initiated by reactions with hydroxyl (OH) radicals, which are highly reactive oxidants present in the troposphere. While direct experimental and theoretical studies on the OH-initiated oxidation of this compound are not available in the published literature, the reaction mechanism can be inferred from extensive research on structurally similar compounds, such as furan, alkyl-substituted furans, and particularly 2,3-dihydrofuran. nih.govresearchgate.net

The primary mechanism for the reaction of OH radicals with unsaturated cyclic ethers like dihydrofurans is the electrophilic addition of the OH radical to the carbon-carbon double bond. researchgate.net This pathway is significantly more favorable than hydrogen-atom abstraction from the C-H bonds. For the parent compound, 2,3-dihydrofuran, theoretical calculations have shown that the rate of OH addition to the double bond is more than an order of magnitude faster than the rate of H-atom abstraction.

For this compound, the reaction is expected to proceed via the addition of the OH radical to the C3 position of the double bond. This addition leads to the formation of a tertiary radical intermediate, which is stabilized by the electron-donating effects of the adjacent alkyl groups and the oxygen atom. The subsequent reactions of this radical adduct in the atmosphere involve the rapid addition of molecular oxygen (O₂) to form a peroxy radical (RO₂). This peroxy radical can then undergo several reaction pathways, often leading to ring-opening and the formation of various oxygenated products. researchgate.net

The general reaction scheme for an alkyl-substituted dihydrofuran begins with this initial OH addition, followed by O₂ addition. The resulting peroxy radical can then react with nitric oxide (NO) or other peroxy radicals, leading to the formation of alkoxy radicals. These alkoxy radicals are key intermediates that can undergo unimolecular decomposition, such as C-C bond scission, which results in the cleavage of the furan ring and the formation of multifunctional carbonyl compounds. semanticscholar.orgnih.gov

The presence of the gem-dimethyl group at the C2 position in this compound is expected to influence the reaction rate and the stability of the intermediates compared to unsubstituted 2,3-dihydrofuran, but the fundamental mechanism of OH addition to the double bond remains the dominant initiation step.

The reactivity of furan and its derivatives with OH radicals is highly dependent on the substitution pattern on the furan ring. Increased alkyl substitution generally leads to a higher reaction rate constant, as the alkyl groups enhance the electron density of the double bond, making it more susceptible to electrophilic attack by the OH radical. semanticscholar.org This trend is evident in the experimentally determined rate constants for various furans.

Interactive Data Table: Rate Constants for the Gas-Phase Reactions of OH Radicals with Furan and Related Compounds at ~298 K

The following table summarizes the experimentally determined rate constants for the reaction of OH radicals with furan and several of its derivatives, providing context for the expected reactivity of this compound.

| Compound | k (cm³ molecule⁻¹ s⁻¹) | Reference Compound |

| Furan | (4.07 ± 0.32) × 10⁻¹¹ | Multiple |

| 2-Methylfuran | (7.31 ± 0.35) × 10⁻¹¹ | 1,3,5-Trimethylbenzene |

| 3-Methylfuran | (8.73 ± 0.18) × 10⁻¹¹ | 1,3,5-Trimethylbenzene |

| 2,3-Dimethylfuran | (1.26 ± 0.04) × 10⁻¹⁰ | 1,3,5-Trimethylbenzene |

| 2,5-Dimethylfuran | (1.25 ± 0.04) × 10⁻¹⁰ | 1,3,5-Trimethylbenzene |

Advanced Spectroscopic and Structural Characterization of 2,2 Dimethyl 2,3 Dihydrofuran

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution NMR spectroscopy is a cornerstone for determining the structure of organic molecules in solution. For 2,2-Dimethyl-2,3-dihydrofuran, one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments are essential for unambiguous assignment of all proton and carbon signals and for understanding its stereochemical and conformational properties.

Two-dimensional NMR techniques are particularly powerful for mapping out the connectivity and spatial relationships between atoms within the molecule.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other through chemical bonds, typically over two or three bonds (²J and ³J coupling). In this compound, a COSY spectrum would reveal cross-peaks connecting the protons on the C3 methylene (B1212753) group with the vinylic proton on C4, and in turn, the C4 proton with the C5 proton. This confirms the sequence of the dihydrofuran ring. The geminal protons on C3 would also show a correlation to each other. The methyl protons at C2 would not show any cross-peaks to the ring protons, confirming their isolated position. researchgate.netslideshare.netlibretexts.org

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. slideshare.netlibretexts.org For this compound, a NOESY spectrum would show correlations between the protons of the two methyl groups at the C2 position and the adjacent methylene protons at C3. This spatial proximity is crucial for confirming the local geometry. The specific conformation of the five-membered ring, which is typically non-planar, can be inferred from the pattern and intensity of NOESY cross-peaks between protons on opposite sides of the ring.

Interactive Table: Expected ¹H-¹H Correlations for this compound

| Proton(s) | Expected COSY Correlations (Through-Bond) | Expected NOESY Correlations (Through-Space) |

| C2-CH₃ (6H, singlet) | None | C3-H₂ |

| C3-H₂ (2H, triplet) | C4-H | C2-CH₃, C4-H |

| C4-H (1H, triplet of triplets) | C3-H₂, C5-H | C3-H₂, C5-H |

| C5-H (1H, triplet) | C4-H | C4-H |

X-ray Crystallography for Precise Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov This technique provides accurate measurements of bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule as it is packed in a crystal lattice.

While a specific crystal structure for this compound is not widely reported in publicly accessible databases, the technique would be expected to reveal key structural features. The five-membered dihydrofuran ring would likely adopt a non-planar "envelope" or "twist" conformation to minimize steric and torsional strain. The analysis would precisely define the positions of the two methyl groups on the C2 carbon, confirming their tetrahedral geometry and their orientation relative to the ring. This solid-state data serves as a crucial benchmark for comparison with solution-state conformations determined by NMR and with theoretical structures from computational modeling.

Vibrational Spectroscopy (Infrared and Raman) in Conjunction with Computational Methods

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. nih.gov Each functional group has characteristic vibrational frequencies, making these methods excellent for structural confirmation. When paired with computational methods like Density Functional Theory (DFT), a detailed assignment of all observed vibrational bands can be achieved. globalresearchonline.netresearchgate.net

For this compound, the IR and Raman spectra would be dominated by several key vibrations:

C-H Stretching: Vibrations from the methyl (CH₃) and methylene (CH₂) groups would appear in the 2850-3000 cm⁻¹ region. Vinylic C-H stretching would be observed just above 3000 cm⁻¹. mdpi.com

C=C Stretching: The double bond within the dihydrofuran ring would give rise to a characteristic stretching vibration around 1650-1680 cm⁻¹.

C-O Stretching: The ether C-O-C linkage would produce strong, characteristic bands, typically in the 1050-1250 cm⁻¹ region.

CH₃/CH₂ Bending: Bending (scissoring, rocking, wagging) vibrations for the methyl and methylene groups would appear in the fingerprint region (below 1500 cm⁻¹).

DFT calculations can predict the vibrational frequencies and intensities, which, after appropriate scaling, can be matched to the experimental spectra to provide a complete and confident assignment of the molecule's fundamental vibrational modes. mdpi.comnih.gov

Interactive Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| C-H Stretch (sp³) | -CH₃, -CH₂- | 2850 - 3000 |

| C-H Stretch (sp²) | =C-H | 3010 - 3100 |

| C=C Stretch | Alkene in ring | 1650 - 1680 |

| C-H Bend | -CH₃, -CH₂- | 1350 - 1470 |

| C-O-C Stretch | Cyclic Ether | 1050 - 1250 |

High-Resolution Mass Spectrometry (HRMS, APCI-MS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is an essential tool for unequivocally confirming the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high precision (typically to four or five decimal places).

For this compound, with a molecular formula of C₆H₁₀O, the expected exact mass of the molecular ion ([M]⁺) can be calculated. HRMS analysis would be used to verify that the experimentally measured mass matches this theoretical value, thereby validating the molecular formula and ruling out other possibilities with the same nominal mass. Techniques like Atmospheric Pressure Chemical Ionization (APCI) are suitable for analyzing volatile, less polar compounds like this.

Interactive Table: HRMS Data for Molecular Formula Validation

| Molecular Formula | Compound | Calculated Exact Mass (Monoisotopic) |

| C₆H₁₀O | This compound | 98.0732 u |

Gas-Phase Spectroscopic Techniques for Isomer Differentiation and Dissociation Pathways (e.g., Chirped-Pulse Fourier Transform Microwave Spectroscopy)

Gas-phase spectroscopic techniques, such as chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy, provide exceptionally high-resolution data on the rotational constants of a molecule. This information is directly related to the molecule's moments of inertia and, therefore, its precise gas-phase structure. This technique is sensitive enough to distinguish between different conformers or structural isomers.

Studies on the related compound 2,3-dihydrofuran (B140613) have utilized such methods to investigate its dissociation pathways upon excitation. dntb.gov.ua For this compound, this technique could be used to determine its preferred gas-phase conformation and to study its unimolecular decomposition channels under energy input, identifying the primary fragmentation products and the energetics of these pathways. The presence of the gem-dimethyl group would be expected to significantly influence the dissociation dynamics compared to the unsubstituted parent compound.

Surface Science Techniques for Adsorption and Reactivity on Catalytic Surfaces (e.g., HREELS, TPD)

Surface science techniques are employed to understand how molecules interact with and react on the surfaces of catalysts, which is crucial for applications in heterogeneous catalysis. High-Resolution Electron Energy Loss Spectroscopy (HREELS) provides information about the vibrational modes of adsorbed molecules, while Temperature-Programmed Desorption (TPD) identifies the temperatures at which molecules or their reaction products desorb from a surface.

Studies on the parent molecule, 2,3-dihydrofuran, on a Palladium (Pd-111) surface have shown that it adsorbs primarily through its C=C double bond at low temperatures. acs.orgnih.gov Upon heating, it undergoes reactions such as dehydrogenation to form furan (B31954), and hydrogenation to form tetrahydrofuran (B95107). nih.govresearchgate.net

For this compound, similar studies would elucidate the role of the gem-dimethyl group. This group could introduce steric hindrance, potentially altering the adsorption geometry and influencing the selectivity of surface reactions. HREELS would identify the orientation of the adsorbed molecule, while TPD would reveal how the methyl groups affect the desorption temperatures and the product distribution (e.g., favoring or inhibiting hydrogenation versus dehydrogenation pathways).

Computational and Theoretical Investigations of 2,2 Dimethyl 2,3 Dihydrofuran Systems

Density Functional Theory (DFT) for Reaction Mechanism Elucidation and Energetic Profiles

Density Functional Theory (DFT) has become a standard method for investigating the mechanisms of organic reactions. scienceopen.compku.edu.cn By calculating the electronic structure of molecules, DFT allows researchers to map out the energetic landscape of a reaction, providing a quantitative understanding of its feasibility and pathways. scienceopen.com For reactions involving dihydrofurans, DFT calculations are used to optimize the geometries of reactants, products, and intermediates, as well as to determine their relative energies. acs.orgresearchgate.net

Studies on the isomerization of 2,3-dihydrofuran (B140613) and its methylated analogs have utilized DFT to evaluate the potential energy surfaces of these unimolecular reactions. acs.orgresearchgate.net The B3LYP functional, for instance, is commonly employed to optimize the structures of equilibrium and transition states. acs.orgresearchgate.netresearchgate.net These calculations are fundamental in constructing energetic profiles that detail the energy changes throughout the course of a reaction, including the heights of activation barriers which are critical for determining reaction rates. The insights gained from these profiles help in understanding the thermal decomposition and rearrangement processes inherent to dihydrofuran systems. mdpi.comacs.org

A cornerstone of mechanistic studies in computational chemistry is the exploration of the potential energy surface (PES). libretexts.orgwayne.edu The PES is a multidimensional surface that describes the potential energy of a molecule as a function of its atomic coordinates. libretexts.org Minima on this surface correspond to stable molecules (reactants and products), while saddle points represent transition states—the highest energy point along the lowest energy path from reactant to product. wayne.eduyoutube.com

For reactions such as the isomerization or decomposition of dihydrofurans, DFT calculations are employed to locate these critical points on the PES. acs.orgnih.gov Locating a transition state is computationally more demanding than finding an energy minimum, but it is essential for understanding the reaction kinetics. wayne.edu The energy difference between the reactants and the transition state defines the activation energy, a key parameter in reaction rate theories. chemrxiv.org For example, in the H-addition reactions to furan (B31954) rings, which can lead to the formation of dihydrofuran radicals, DFT is used to calculate the energy barriers for addition at different sites on the ring. mdpi.comnih.gov

Table 1: Calculated Energy Barriers for H-Addition to Furan Rings Leading to Dihydrofuran Radicals This table is illustrative and compiles data from related furan systems to demonstrate the application of DFT in determining reaction barriers.

| Reactant | H-Addition Site | Resulting Radical | Energy Barrier (kcal·mol⁻¹) |

|---|---|---|---|

| 2-Vinylfuran | C2 | 2-vinyl-2,3-dihydrofuran-3-yl radical | 3.9 |

| 2-Vinylfuran | C3 | 2-vinyl-2,3-dihydrofuran-2-yl radical | 2.9 |

| 2-Vinylfuran | C4 | 5-vinyl-2,3-dihydrofuran-2-yl radical | 5.0 |

| 2-Vinylfuran | C5 | 5-vinyl-2,3-dihydrofuran-3-yl radical | -0.3 |

| 5-Methyl-2-ethylfuran | C2 | 2-ethyl-5-methyl-2,3-dihydrofuran-3-yl radical | 2.0 |

| 5-Methyl-2-ethylfuran | C3 | 2-ethyl-5-methyl-2,3-dihydrofuran-2-yl radical | 3.5 |

| 5-Methyl-2-ethylfuran | C4 | 5-ethyl-2-methyl-2,3-dihydrofuran-2-yl radical | 3.6 |

| 5-Methyl-2-ethylfuran | C5 | 5-ethyl-2-methyl-2,3-dihydrofuran-3-yl radical | 2.3 |

Data sourced from studies on vinylfuran and methyl-ethylfuran. mdpi.comnih.gov

Computational modeling is a powerful tool for understanding and predicting the stereochemical outcome of chemical reactions. The stereoselectivity of a reaction is determined by the relative energy barriers of the transition states leading to different stereoisomers. The product that is formed through the lower energy transition state will be the major product.

DFT calculations can be used to model the transition states for different stereochemical pathways. By comparing the calculated activation energies, chemists can rationalize the observed stereoselectivity or predict the outcome of a new reaction. For instance, in reactions forming substituted 2,3-dihydrofurans, different modes of approach of the reactants can lead to various diastereomers or enantiomers. Computational analysis of the respective transition state structures and their energies can reveal the subtle steric and electronic interactions that favor one stereochemical pathway over others. While specific studies on 2,2-dimethyl-2,3-dihydrofuran were not detailed in the provided context, this methodology is broadly applicable to its reactions. For example, studies on the isomerization of dimethyl 2,3-dibromofumarate have combined NMR with DFT calculations to determine that the cis isomer is more stable than the trans isomer, which is formed initially. semanticscholar.orgrsc.org

Ab Initio and Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Ab initio and other quantum chemical methods provide a fundamental understanding of a molecule's electronic structure, which in turn governs its reactivity. mdpi.comuniversityofgalway.iersc.org These methods solve the Schrödinger equation with varying levels of approximation. scienceopen.com For dihydrofuran systems, these calculations can reveal properties such as charge distribution, molecular orbital energies (e.g., HOMO and LUMO), and electrostatic potential maps.

This information is invaluable for predicting how a molecule like this compound will behave in a chemical reaction. For example, the regions of highest and lowest electrostatic potential can indicate likely sites for electrophilic or nucleophilic attack. The energies of the frontier molecular orbitals (HOMO and LUMO) are crucial for understanding cycloaddition reactions and other pericyclic processes. Quantum chemical studies have been performed on the reactivity of related compounds like 2-methoxyfuran, revealing that its exceptional instability is due to a very weak O–CH₃ bond, a finding derived from high-level calculations. universityofgalway.ie Such insights allow for accurate predictions of chemical behavior and reaction outcomes. scienceopen.comrsc.org

Kinetic Modeling and Simulation of Thermal Decomposition and Isomerization Processes

Computational kinetics combines theoretical calculations with kinetic models to simulate the behavior of chemical systems over time. For processes like the thermal decomposition or isomerization of this compound, this involves several steps. First, quantum chemical methods are used to calculate the properties of all relevant species and transition states on the potential energy surface. acs.orgresearchgate.net

Computational Design and Performance Prediction of Novel 2,3-Dihydrofuran Derivatives

The principles of computational chemistry are not only used to understand existing molecules but also to design new ones with specific, desirable properties. nih.govmdpi.com This in silico design process allows for the rapid screening of many potential candidate molecules without the need for time-consuming and expensive synthesis and testing. nih.govnih.gov For 2,3-dihydrofuran derivatives, this could involve designing molecules with enhanced stability, specific reactivity, or tailored biological activity.

The process typically involves generating a virtual library of candidate molecules by modifying the parent 2,3-dihydrofuran scaffold with different functional groups. Quantum chemical calculations are then performed on each candidate to predict key properties. For example, if designing a new pharmaceutical, properties like binding affinity to a target protein would be calculated using molecular docking simulations. nih.govmdpi.com If the goal is a new material, properties like thermal stability or electronic characteristics would be assessed. researchgate.net

One specialized application of computational design is in the field of high-energy density materials (HEDMs). bohrium.com Researchers theoretically design novel molecules that are predicted to have high energy content, good thermal stability, and low sensitivity to impact or friction. mdpi.com

A theoretical study on derivatives of 2,3-dihydrofuran explored their potential as HEDMs by incorporating nitro and trinitromethyl substituents onto a bicyclic ozonide structure derived from 2,3-dihydrofuran. researchgate.net DFT calculations were used to predict key performance indicators for these designed compounds. researchgate.netnih.gov

Table 2: Predicted Performance of a Novel 2,3-Dihydrofuran-Derived HEDM This table highlights key predictive metrics for computationally designed energetic materials based on a 2,3-dihydrofuran framework.

| Property | Predicted Value | Significance |

|---|---|---|

| Density (ρ) | High | Higher density correlates with better detonation performance. mdpi.com |

| Heat of Formation (HOF) | High Positive Value | A high positive HOF contributes to a greater energy release upon detonation. researchgate.net |

| Detonation Velocity (D) | Excellent | Indicates the speed at which the detonation wave travels through the material. |

| Detonation Pressure (P) | Excellent | Represents the pressure of the shock wave produced upon detonation. |

| Impact Sensitivity | Low | A measure of the material's stability and safety, with lower values being desirable. researchgate.net |

| Oxygen Balance | High Positive Value | A high oxygen balance means the molecule contains enough oxygen for complete combustion, maximizing energy output. researchgate.net |

Data conceptualized from a theoretical study on oxygen-rich bicyclic ozonides derived from 2,3-dihydrofuran. researchgate.net

These computational assessments allow for the identification of the most promising candidates, such as specific nitro- and trinitromethyl-substituted compounds, for further experimental investigation as next-generation energetic materials. researchgate.net

Advanced Research Applications of 2,2 Dimethyl 2,3 Dihydrofuran and Its Ring System

Strategic Building Blocks in Complex Organic Synthesis

The inherent reactivity of the 2,2-dimethyl-2,3-dihydrofuran ring system makes it an attractive starting material for the construction of more elaborate molecular architectures. Its utility as a precursor to polyfunctionalized and fused heterocyclic compounds, as well as its application in the modular synthesis of natural product fragments, highlights its strategic importance in modern organic chemistry.

Precursors for Polyfunctionalized and Fused Heterocyclic Compounds

The 2,3-dihydrofuran (B140613) skeleton is a prominent structural motif in numerous natural products and biologically active compounds. zioc.ru Consequently, the development of efficient methods for the synthesis of polyfunctionalized 2,3-dihydrofurans is an active area of research. While general methods for the synthesis of polysubstituted 2,3-dihydrofurans exist, the specific use of this compound as a direct precursor for a wide range of polyfunctionalized and fused heterocycles is an area of ongoing exploration.

Recent methodologies have focused on creating diverse substitution patterns on the dihydrofuran ring. For instance, scientists at the N.D. Zelinsky Institute of Organic Chemistry have developed a method for the synthesis of 4-aryl-substituted 2,3-dihydrofurans through the reductive ring narrowing of six-membered cyclic nitronates. zioc.ru This approach provides a two-stage access to polyfunctional 2,3-dihydrofurans from readily available starting materials. zioc.ru

Furthermore, the dihydrofuran ring can serve as a template for the construction of fused heterocyclic systems. One-pot, three-component reactions have been employed to synthesize a variety of fused trans-2,3-dihydrofuran derivatives in an aqueous medium, demonstrating an environmentally friendly approach to complex heterocyclic structures. thieme-connect.com These reactions often proceed with high diastereoselectivity and yield. thieme-connect.com The synthesis of furo[3,2-c]coumarins, a class of naturally occurring fused heterocycles, further illustrates the utility of the furan (B31954) ring system in building complex polycyclic frameworks. nih.gov